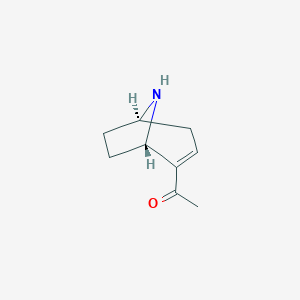

(-)-Norferruginine

Description

(-)-Norferruginine is a naturally occurring alkaloid that belongs to the tropane family. It is recognized for its activity as a ligand for nicotinic acetylcholine receptors (nAChRs), specifically targeting the (α4)₂(β2)₃ subtype . Structurally, it features a bicyclic tropane framework with a pyridine moiety, which is critical for its receptor-binding affinity. Studies highlight its moderate affinity for neuronal nAChRs, making it a valuable scaffold for developing neuropharmacological agents. Its stereochemistry (the "(-)" enantiomer) further enhances its specificity, distinguishing it from less active isomers .

Properties

CAS No. |

172277-65-5 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-[(1S,5R)-8-azabicyclo[3.2.1]oct-2-en-2-yl]ethanone |

InChI |

InChI=1S/C9H13NO/c1-6(11)8-4-2-7-3-5-9(8)10-7/h4,7,9-10H,2-3,5H2,1H3/t7-,9-/m0/s1 |

InChI Key |

DYSCFNKIZDWMSK-CBAPKCEASA-N |

SMILES |

CC(=O)C1=CCC2CCC1N2 |

Isomeric SMILES |

CC(=O)C1=CC[C@H]2CC[C@@H]1N2 |

Canonical SMILES |

CC(=O)C1=CCC2CCC1N2 |

Synonyms |

Ethanone, 1-(8-azabicyclo[3.2.1]oct-2-en-2-yl)-, (1S)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Annulated Diazinotropanes

In a 2002 study, pyridazine and pyrimidine-containing bioisosteres of (±)-pyrido[3.4-b]homotropane (PHT) were synthesized and compared to (-)-Norferruginine . Key findings include:

Table 1: Comparison of (-)-Norferruginine with Diazinotropane Derivatives

Key Observations :

- Replacement of pyridine with pyridazine (Compound 6) retained affinity, suggesting bioisosteric compatibility.

- Compound 7’s reduced affinity underscores the sensitivity of nAChR binding to structural modifications.

- All diazinotropanes, like (-)-Norferruginine, lack α7* subtype interaction, indicating a conserved selectivity profile .

Functional Analogues: Ferruginol and Other Alkaloids

Isolated from plants, Ferruginol exhibits antimicrobial and anti-inflammatory properties, contrasting with (-)-Norferruginine’s neuroactive profile .

Table 2: Functional Contrast with Ferruginol

Stereochemical and Isomeric Comparisons

(-)-Norferruginine’s enantiomer, (+)-Norferruginine, demonstrates markedly lower nAChR affinity, emphasizing the importance of chirality in receptor interaction . Similarly, (-)-Vincanine (Norfluorocurarine), an indole alkaloid, shares a "nor" prefix but diverges in structure and function, acting as a vasodilator rather than an nAChR ligand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.